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molecular formula C11H18O2 B1208590 10-Undecynoic acid CAS No. 2777-65-3

10-Undecynoic acid

Cat. No. B1208590
M. Wt: 182.26 g/mol
InChI Key: OAOUTNMJEFWJPO-UHFFFAOYSA-N
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Patent
US04450149

Procedure details

Methyl 10-undecynoate was prepared via the reaction of 10-undecynoic acid (Farchan) with diazomethane. The ester (1.6 g, 8 mmole) was hydroborated with catecholborane. The yield of the boronic acid was 1.7 g (87%); mp 48.5-50; mass spectrum, 316.9 (calcd. m/e316.1); NMR (CDCl3) 1.3 δ(broad s, 12H, alkane), 2.35 (broad envelope, 4H, --CH2CH=,--CH2CO2), 3.6 (s, 3H, --OCH3), 5.38 (d, 1H, --C=CHB, J=17 Hz), 6.4 (m, 1H, --CH=CHB).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11].[N+](=[CH2:16])=[N-].[B]1OC2C(=CC=CC=2)O1.B(O)O.C(O)[C@@H](O)[C@H]1OC(=O)C(O)=C1[O-].[Na+]>>[C:1]([O:13][CH3:16])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11] |f:4.5,^1:16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC#C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Step Two
Name
ester
Quantity
1.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]1OC2=CC=CC=C2O1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
Step Six
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC#C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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